

commercial suppliers of 2-Chloro-4-(chloromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-4-(chloromethyl)pyridine

Cat. No.: B011194

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An In-Depth Technical Guide to Commercial Suppliers of **2-Chloro-4-(chloromethyl)pyridine** for Researchers and Drug Development Professionals

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Introduction: The Strategic Importance of 2-Chloro-4-(chloromethyl)pyridine in Synthesis

2-Chloro-4-(chloromethyl)pyridine is a highly reactive, bifunctional heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic value lies in its two distinct reactive sites: a chlorine atom on the pyridine ring and a chloromethyl group at the 4-position. This dual reactivity allows for sequential, site-selective reactions, making it a versatile scaffold and a key intermediate in the synthesis of complex molecular architectures.^[1] The chloromethyl group, in particular, acts as a potent alkylating agent, enabling its use in forming covalent bonds with biological nucleophiles, a critical function in the design of targeted covalent inhibitors.^[1] This guide provides an in-depth analysis of the commercial supplier landscape for this pivotal reagent, offering a framework for supplier evaluation, quality control, and safe handling to ensure the integrity and success of research and development endeavors.

Part 1: Physicochemical Profile and Supplier Landscape

A foundational understanding of the compound's properties is essential before evaluating suppliers. Researchers typically encounter this reagent as its hydrochloride salt, which enhances stability and ease of handling.

Property	Value	Source
CAS Number	117934-37-9 (for hydrochloride)	[Benchchem][1]
Molecular Formula	C ₆ H ₅ Cl ₂ N · HCl	[Benchchem][1]
Molecular Weight	198.5 g/mol	[Benchchem][1]
Appearance	White to off-white or pale brown crystalline powder	[Thermo Fisher Scientific][2]
Primary Hazard	Causes severe skin burns and eye damage, Harmful if swallowed	[TCI Chemicals, Fisher Scientific][3][4]
Storage	Store in a cool, dry, well-ventilated area under an inert atmosphere	[TCI Chemicals, Fisher Scientific][3][5]

Evaluating Commercial Suppliers: A Multi-Factor Approach

Selecting a supplier for a critical reagent like **2-Chloro-4-(chloromethyl)pyridine** extends beyond simple cost and availability. For drug development professionals, the choice impacts reproducibility, scalability, and regulatory compliance. The following criteria form a robust framework for evaluation.

Expertise & Trustworthiness: A reliable supplier provides comprehensive and transparent documentation.

- **Certificate of Analysis (CoA):** This is non-negotiable. The CoA should detail the specific batch's purity (typically determined by HPLC, GC, or titration), appearance, and confirmation of identity (e.g., via NMR or IR).

- Purity Specification: For research applications, a purity of $\geq 97\%$ is often acceptable. However, for later-stage development and synthesis of pharmaceutical ingredients, purities of $\geq 99\%$ are preferable to minimize downstream purification challenges.[1]
- Analytical Data: Leading suppliers may provide access to batch-specific analytical data (e.g., HPLC chromatograms or NMR spectra) upon request, offering a higher level of quality assurance.
- Safety Data Sheet (SDS): A comprehensive and up-to-date SDS is mandatory for ensuring safe handling and institutional compliance.[3][4][5][6]

Authoritative Grounding & Consistency:

- Manufacturing Controls: While not always transparent, suppliers with a reputation for quality (e.g., ISO certification) are more likely to have robust manufacturing controls, leading to better batch-to-batch consistency. Cion Pharma, for example, highlights its ISO certification and in-house lab testing capabilities.[7]
- Intended Use: Suppliers often grade their chemicals for specific applications (e.g., "for research use only").[1] For work that may eventually lead to cGMP (Current Good Manufacturing Practice) applications, it is crucial to engage with suppliers who can support this transition.

Comparative Analysis of Major Commercial Suppliers

The following table summarizes offerings for **2-Chloro-4-(chloromethyl)pyridine** hydrochloride (or its isomers, where specified) from prominent chemical suppliers. This data is intended for comparative purposes; researchers must verify specifications for the exact product and lot number.

Supplier	Product Name	CAS Number	Purity/Assay	Notes
Sigma-Aldrich (Merck)	2-(Chloromethyl)pyridine hydrochloride	6959-47-3	98%	A common isomer, often used in synthesis. Provides detailed safety and property data.
Thermo Fisher Scientific	2-(Chloromethyl)pyridine hydrochloride	6959-47-3	≥97.5 to ≤102.5% (Titration)	Provides detailed specifications including water content and appearance. [2] [4]
TCI Chemicals	2-(Chloromethyl)pyridine Hydrochloride	6959-47-3	>97.0% (Titration)	Specifies storage under inert gas and provides extensive hazard information. [3] [8]
Benchchem	2-Chloro-4-(chloromethyl)pyridine hydrochloride	117934-37-9	≥99%	Provides detailed analysis of synthesis methods, potential impurities, and applications. [1]
Cion Pharma	2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride	86604-75-3	98%	A key intermediate for Omeprazole, highlighting their role in API synthesis. [7]
Oakwood Chemical	2-Chloromethyl-pyridine	6959-47-3	N/A	Lists the product and provides

hydrochloride

basic molecular
information.^[9]

Part 2: Quality Control, Synthesis, and Application

Beyond selecting a supplier, researchers are responsible for verifying the quality and understanding the chemical behavior of the reagent.

In-House Quality Control: A Self-Validating System

It is prudent practice to perform in-house verification of critical reagents. An unexpected impurity can derail a multi-step synthesis.

Recommended QC Workflow:

- Documentation Review: Cross-reference the supplier's CoA with the product label upon receipt.
- Physical Inspection: Confirm the material's appearance (color, form) matches the specifications.
- Identity & Purity Confirmation: Use an appropriate analytical method to confirm the structure and assess purity. HPLC is the most common method for purity analysis of non-volatile organic compounds.

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general method for determining the purity of **2-Chloro-4-(chloromethyl)pyridine HCl**. The exact conditions may require optimization.

Objective: To determine the purity of a commercial sample of **2-Chloro-4-(chloromethyl)pyridine HCl** by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

- **2-Chloro-4-(chloromethyl)pyridine HCl** sample

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Trifluoroacetic acid)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector

Procedure:

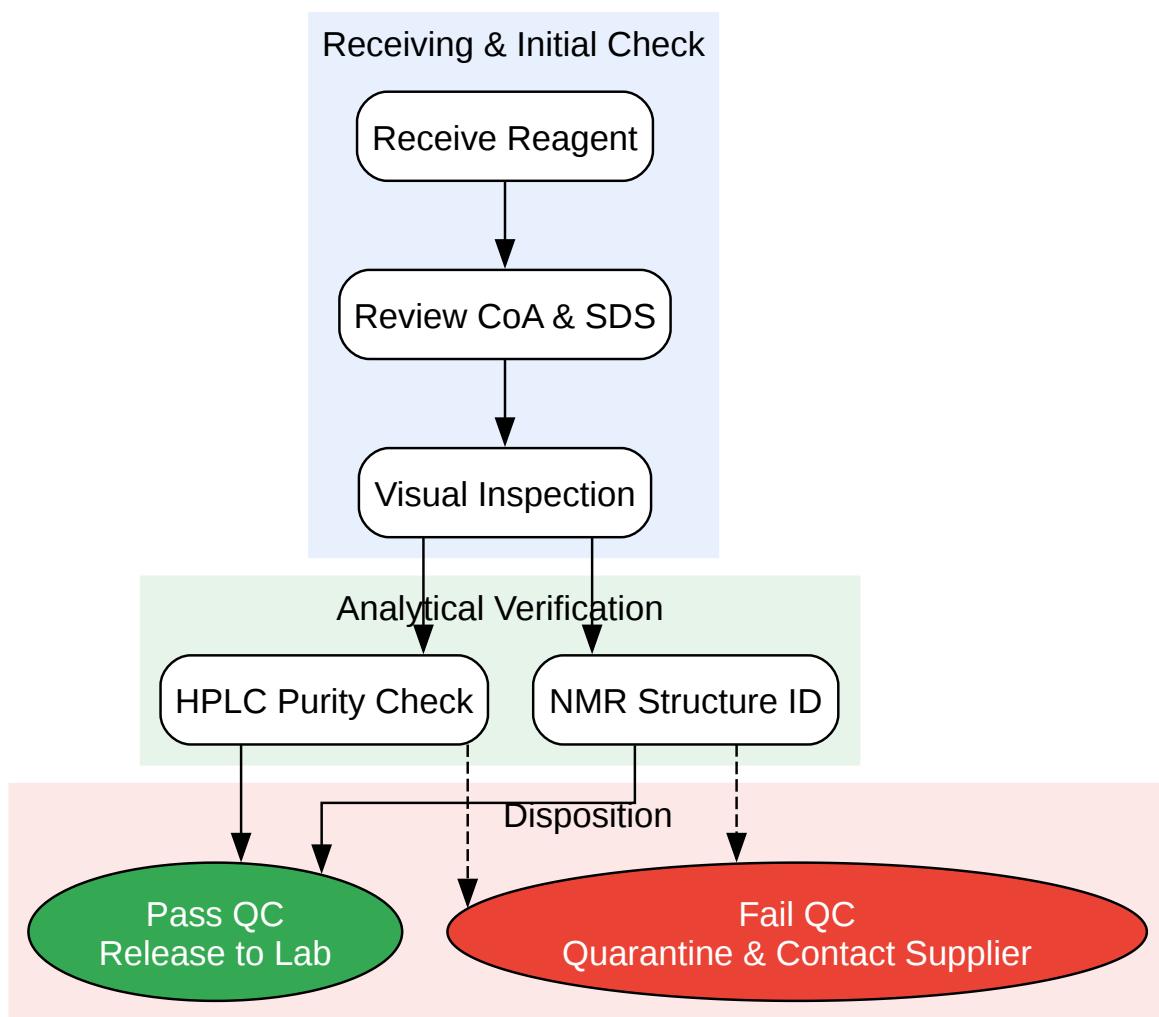
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Sample Preparation:
 - Accurately weigh approximately 5 mg of the sample.
 - Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 5 µL
 - Detector Wavelength: 265 nm (Pyridine chromophore)
 - Gradient:
 - Start at 10% B, hold for 1 minute.

- Ramp to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 3 minutes.

- Analysis:
 - Inject the sample and integrate all peaks in the resulting chromatogram.
 - Calculate the purity as the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Causality and Trustworthiness: This HPLC method provides a self-validating system. The gradient elution ensures that both more polar and less polar impurities are separated from the main analyte. The use of a standard C18 column makes the method broadly applicable in most organic chemistry labs. Verifying purity in-house builds confidence in experimental results and prevents the propagation of errors. A sensitive LC/MS/MS method can be developed for detecting trace-level genotoxic impurities.[\[10\]](#)

Visualization: Quality Control Workflow



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Caption: A typical quality control workflow for incoming critical chemical reagents.

Synthesis Routes and Potential Impurities

Understanding the synthesis of **2-Chloro-4-(chloromethyl)pyridine** is key to anticipating potential impurities. A common route involves the free-radical chlorination of 2-chloro-4-methylpyridine using reagents like sulfonyl chloride (SO_2Cl_2) with a radical initiator.[11]

Key Synthesis Steps:

- Start with 2-amino-4-picoline.

- Diazotization followed by chlorination (e.g., using POCl_3) yields 2-chloro-4-methylpyridine. [\[11\]](#)
- Side-chain chlorination of 2-chloro-4-methylpyridine yields the final product. [\[11\]](#)

Potential Impurities:

- Starting Material: Residual 2-chloro-4-methylpyridine from incomplete side-chain chlorination.
- Over-chlorination Products: 2-Chloro-4-(dichloromethyl)pyridine.
- Isomers: Positional isomers if the starting material was not pure.
- Residual Solvents: Solvents used during the reaction and purification (e.g., carbon tetrachloride).

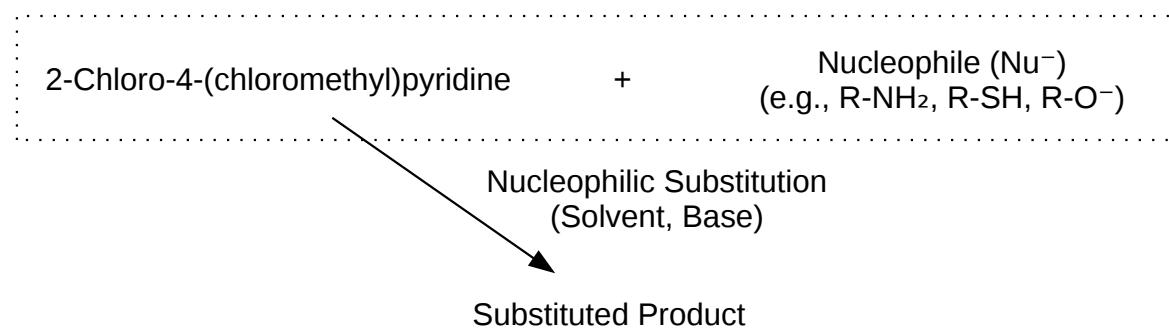
Expert Insight: The presence of unreacted starting material is a common issue that can complicate stoichiometry in subsequent reactions. Over-chlorinated products can lead to undesired side reactions. A high-purity grade ($\geq 99\%$) from a reputable supplier minimizes these risks. [\[1\]](#)

Core Application: A Versatile Synthetic Building Block

The primary utility of **2-Chloro-4-(chloromethyl)pyridine** is as an electrophile in nucleophilic substitution reactions. [\[1\]](#) The chloromethyl group is significantly more reactive towards nucleophiles than the chloro substituent on the aromatic ring, allowing for selective functionalization.

This selective reactivity is exploited in the synthesis of a wide range of pharmaceutical agents, including antihistamines and anti-inflammatory compounds. [\[1\]](#)

Visualization: General Reaction Pathway



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Caption: General reaction scheme illustrating the utility of the title compound.

Part 3: Safe Handling and Storage

2-Chloro-4-(chloromethyl)pyridine hydrochloride is a hazardous chemical that requires strict adherence to safety protocols.

Hazard Summary:

- Corrosive: Causes severe skin burns and eye damage.[3][4][5]
- Toxic: Harmful if swallowed.[3][4]
- Irritant: May cause respiratory irritation.[6]

Mandatory Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[3][6]
- Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert gas like argon or nitrogen.[3][5] It is incompatible with strong oxidizing agents. [5]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water for at least 15 minutes.[5][6]
 - Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
 - Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[6]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [3]

Conclusion

2-Chloro-4-(chloromethyl)pyridine is an indispensable tool for the modern medicinal chemist. The success of its application, however, begins with the procurement of high-quality, well-characterized material. By employing a rigorous supplier evaluation framework, implementing in-house quality control measures, and adhering to strict safety protocols, researchers can leverage the full synthetic potential of this versatile reagent while ensuring the reliability and reproducibility of their results. This diligent approach is foundational to the development of novel therapeutics and advancing the frontiers of drug discovery.

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